molecular formula C10H6BrF3O2 B7828492 2-Bromo-4-(trifluoromethyl)cinnamic acid

2-Bromo-4-(trifluoromethyl)cinnamic acid

Cat. No.: B7828492
M. Wt: 295.05 g/mol
InChI Key: ZAMMHCGHYXQSDL-DUXPYHPUSA-N
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Description

2-Bromo-4-(trifluoromethyl)cinnamic acid is an organic compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to a cinnamic acid backbone

Preparation Methods

The synthesis of 2-Bromo-4-(trifluoromethyl)cinnamic acid typically involves the bromination of 4-(trifluoromethyl)cinnamic acid. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the aromatic ring .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields.

Chemical Reactions Analysis

2-Bromo-4-(trifluoromethyl)cinnamic acid undergoes various types of chemical reactions, including:

Scientific Research Applications

2-Bromo-4-(trifluoromethyl)cinnamic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(trifluoromethyl)cinnamic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity could be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes .

Comparison with Similar Compounds

2-Bromo-4-(trifluoromethyl)cinnamic acid can be compared with other cinnamic acid derivatives, such as:

The presence of both bromine and trifluoromethyl groups in this compound makes it unique, providing a combination of reactivity and stability that is valuable in various applications.

Properties

IUPAC Name

(E)-3-[2-bromo-4-(trifluoromethyl)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF3O2/c11-8-5-7(10(12,13)14)3-1-6(8)2-4-9(15)16/h1-5H,(H,15,16)/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMMHCGHYXQSDL-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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